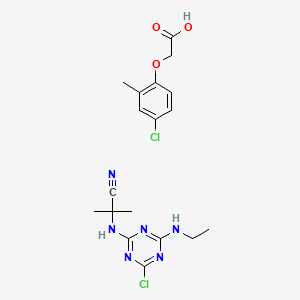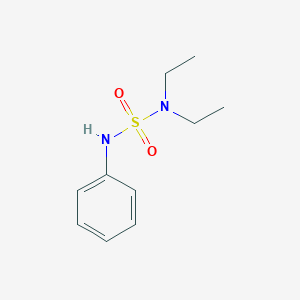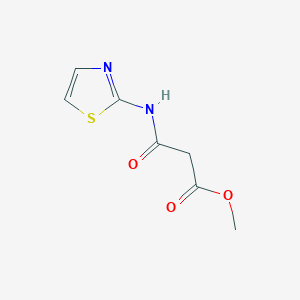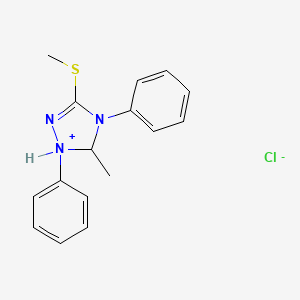![molecular formula C21H33NO2 B14627880 1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one CAS No. 55078-69-8](/img/structure/B14627880.png)
1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one is an organic compound with a complex structure that includes a heptyl chain, a hydroxy-phenyl group, and a piperidinyl-propanone moiety
准备方法
The synthesis of 1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the heptyl chain, and the introduction of the hydroxy-phenyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Heptyl Chain: This step often involves alkylation reactions using heptyl halides under basic conditions.
Introduction of the Hydroxy-Phenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution are commonly used.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one involves its interaction with specific molecular targets. The hydroxy-phenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl-propanone moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
相似化合物的比较
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one can be compared with similar compounds such as:
1-[1-Heptyl-4-(3-methoxy-phenyl)-piperidin-4-yl]-propan-1-one: Differing by the presence of a methoxy group instead of a hydroxy group.
1-[1-Heptyl-4-(4-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one: Differing by the position of the hydroxy group on the phenyl ring.
1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-butan-1-one: Differing by the length of the carbon chain in the propanone moiety.
属性
CAS 编号 |
55078-69-8 |
|---|---|
分子式 |
C21H33NO2 |
分子量 |
331.5 g/mol |
IUPAC 名称 |
1-[1-heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C21H33NO2/c1-3-5-6-7-8-14-22-15-12-21(13-16-22,20(24)4-2)18-10-9-11-19(23)17-18/h9-11,17,23H,3-8,12-16H2,1-2H3 |
InChI 键 |
QYYOWXGHJFPMIM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)






![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)

![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)




